1-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-3-piperidinecarboxamide
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Overview
Description
1-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C24H27N3O2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.21032711 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enamine Chemistry and Alkylation
The study by Rasmussen et al. (1981) discusses the preparation and alkylation of cyclic enamino-thiones, including compounds related to "1-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-3-piperidinecarboxamide". This research focuses on the synthetic pathways and stereochemistry of similar compounds, providing insight into their chemical behavior and potential applications in pharmaceutical synthesis (Rasmussen, Shabana, & Lawesson, 1981).
Crystallography and Molecular Structure
Anthal et al. (2018) studied the crystal structure of a compound with a similar structure, highlighting the conformational aspects of the piperazine ring and the dihedral angles between different moieties. This type of research is crucial for understanding the molecular basis of the interactions and activity of these compounds (Anthal et al., 2018).
Polymorphic Modifications and Diuretic Properties
Shishkina et al. (2018) identified polymorphic modifications of a compound possessing strong diuretic properties. The study reveals the potential therapeutic applications of these compounds in treating hypertension and their structural characteristics (Shishkina et al., 2018).
Synthesis and Biological Efficacy
Al-Ghorbani et al. (2015) explored the synthesis of novel piperazine analogues bearing quinoline and pyridine moieties, evaluating their antioxidant and anti-inflammatory activities. This study highlights the potential of such compounds in pharmacological applications, particularly in managing inflammation and oxidative stress (Al‐Ghorbani et al., 2015).
Antileishmanial Activity
Johnson and Werbel (1983) synthesized and evaluated the antileishmanial activity of quinolinamine derivatives, including compounds with a structural similarity to "this compound". The study underscores the potential of these compounds as treatments for Leishmania donovani infections (Johnson & Werbel, 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[2-(4-methoxyphenyl)-8-methylquinolin-3-yl]methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-16-5-3-6-18-13-20(15-27-12-4-7-19(14-27)24(25)28)23(26-22(16)18)17-8-10-21(29-2)11-9-17/h3,5-6,8-11,13,19H,4,7,12,14-15H2,1-2H3,(H2,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCLYNMQKFJXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=C(C=C3)OC)CN4CCCC(C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.